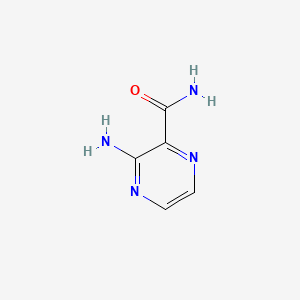

3-Aminopyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSMATGDLFHTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186281 | |

| Record name | Aminopyrazine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32587-10-3 | |

| Record name | Aminopyrazine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032587103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32587-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 32587-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopyrazine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPYRAZINE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K43224J9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 3 Aminopyrazine 2 Carboxamide

Synthetic Pathways to 3-Aminopyrazine-2-carboxamide

The construction of the this compound core can be achieved through various synthetic routes, ranging from traditional multi-step procedures to more contemporary, efficiency-focused methodologies.

Classical Approaches

Classical syntheses of this compound and its precursors often commence from readily available starting materials. A common strategy involves the chemical modification of a pre-existing pyrazine (B50134) ring. For instance, the synthesis can start from 3-aminopyrazine-2-carboxylic acid, which is then converted to the corresponding carboxamide. Two primary methods for this transformation are frequently employed.

One approach is a Fisher esterification of 3-aminopyrazine-2-carboxylic acid using methanol (B129727) and a catalytic amount of sulfuric acid to yield methyl 3-aminopyrazine-2-carboxylate. This ester intermediate is then subjected to aminolysis to form the final carboxamide nih.gov.

Alternatively, the synthesis of the starting material 3-chloropyrazine-2-carboxamide (B1267238) can be achieved through the partial hydrolysis of 3-chloropyrazine-2-carbonitrile (B110518) under controlled pH and temperature conditions. This method is often preferred over direct amidation of the pyrazine ring due to higher yields. The resulting 3-chloropyrazine-2-carboxamide can then undergo further reactions, such as aminodehalogenation, to produce derivatives of this compound.

Another classical method involves the condensation of an amino diketone, which is often generated in situ, with hydroxylamine (B1172632) to form the pyrazine ring nih.gov. While this is a general method for pyrazine synthesis, its specific application to produce this compound is less commonly detailed.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of this compound derivatives. For example, the aminolysis of methyl 3-aminopyrazine-2-carboxylate with various benzylamines is efficiently carried out under microwave irradiation at 130°C for 40 minutes nih.gov.

Similarly, the reaction of 3-aminopyrazine-2-carboxylic acid with amines to form N-substituted carboxamides can be significantly expedited. This is often achieved by first activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the microwave-assisted addition of the desired amine at 120°C for 30 minutes nih.gov. The use of microwave heating in these syntheses dramatically reduces reaction times compared to conventional heating methods. For instance, the amino dehalogenation of 3-chloropyrazine-2-carboxamide with 3-trifluoromethylbenzylamine is completed in 30 minutes in a microwave reactor at 140°C phcog.com.

Hydrothermal Synthesis Techniques

Hydrothermal synthesis, a technique involving chemical reactions in aqueous solutions at high temperatures and pressures, has been explored for the creation of novel materials based on the 3-aminopyrazine-2-carboxylate scaffold. While not a direct synthesis of the carboxamide itself, this method demonstrates a unique functionalization pathway. In one study, 3-aminopyrazine-2-carboxylic acid was reacted with mercury(II) acetate (B1210297) under hydrothermal conditions. This led to an in situ reduction of mercury(II) and the formation of a 2D mercury(I)-organic framework, where the 3-aminopyrazine-2-carboxylate acts as a bridging ligand.

Novel Approaches for Functionalization

Modern synthetic chemistry has introduced a variety of novel reagents and methodologies to streamline the synthesis of amides from carboxylic acids, which are directly applicable to the functionalization of 3-aminopyrazine-2-carboxylic acid. The use of coupling agents other than CDI represents a key advancement. For example, propyl phosphonic anhydride (B1165640) (T3P) has been successfully employed as a coupling reagent for the synthesis of novel pyrazine-2-carboxylic acid derivatives of piperazines from 3-aminopyrazine-2-carboxylic acid. This approach offers an efficient means of forming the amide bond under mild conditions.

Another innovative functionalization involves the acylation of methyl 3-aminopyrazine-2-carboxylate. It has been noted that the direct acylation of this compound is challenging due to the low nucleophilicity of the amino group. However, the corresponding methyl ester exhibits slightly higher reactivity, allowing for acylation with various acyl chlorides. The resulting acylated ester can then be converted to the desired carboxamide derivative through ammonolysis mdpi.com.

Derivatization of this compound

The core structure of this compound is a versatile template for the introduction of a wide array of functional groups, leading to the generation of large libraries of compounds for biological screening.

N-Substituted 3-Aminopyrazine-2-carboxamides

A primary strategy for the derivatization of this compound involves the introduction of substituents at the amide nitrogen (N-substitution). This is typically achieved by reacting an activated form of 3-aminopyrazine-2-carboxylic acid with a diverse range of primary or secondary amines.

As mentioned, two effective procedures for this derivatization have been established nih.gov.

Procedure A: Involves the initial formation of methyl 3-aminopyrazine-2-carboxylate, followed by microwave-assisted aminolysis with a substituted benzylamine (B48309).

Procedure B: Utilizes the coupling agent 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, which then reacts with various benzylamines, alkylamines, or anilines under microwave irradiation.

These methods have been used to synthesize a variety of N-substituted derivatives, including benzyl (B1604629), alkyl, and phenyl amides nih.gov. The choice of amine for the reaction allows for systematic modifications of the final compound's structure, which is crucial for structure-activity relationship studies.

The following table summarizes the synthesis of selected N-substituted 3-aminopyrazine-2-carboxamides:

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 3-Amino-N-benzylpyrazine-2-carboxamide | 3-Aminopyrazine-2-carboxylic acid | 1. CDI, DMSO; 2. Benzylamine, MW: 120°C, 30 min | 91 | nih.gov |

| 3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide | Methyl 3-aminopyrazine-2-carboxylate | 2-Methylbenzylamine, NH4Cl, Methanol, MW: 130°C, 40 min | 27 | nih.gov |

| 3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide | 3-Aminopyrazine-2-carboxylic acid | 1. CDI, DMSO; 2. 2-Methylbenzylamine, MW: 120°C, 30 min | 91 | nih.gov |

| 3-Amino-N-phenylpyrazine-2-carboxamide | 3-Aminopyrazine-2-carboxylic acid | 1. CDI, DMSO; 2. Aniline, MW: 120°C, 30 min | - | imist.ma |

| 3-Amino-N-methylpyrazine-2-carboxamide | 3-Aminopyrazine-2-carboxylic acid | 1. SOCl2; 2. Methanol; 3. Methylamine | - | imist.ma |

Another important derivatization route is the aminodehalogenation of a chloro-substituted pyrazine precursor. For instance, 3-chloropyrazine-2-carboxamide can be reacted with various substituted benzylamines to yield a series of 3-(benzylamino)pyrazine-2-carboxamides. This nucleophilic substitution reaction provides a direct way to introduce diverse functionalities at the 3-position of the pyrazine ring.

The table below presents examples of such derivatization:

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 3-Chloropyrazine-2-carboxamide | 4-Methylbenzylamine | - | mdpi.com |

| 3-[(4-Methoxybenzyl)amino]pyrazine-2-carboxamide | 3-Chloropyrazine-2-carboxamide | 4-Methoxybenzylamine | - | mdpi.com |

These derivatization strategies highlight the chemical tractability of the this compound scaffold, enabling the synthesis of a broad spectrum of analogues for further investigation.

Benzyl Derivatives

The synthesis of N-benzyl derivatives of this compound can be achieved through two primary methods. nih.gov In the first approach, 3-aminopyrazine-2-carboxylic acid undergoes a Fisher esterification with methanol in the presence of sulfuric acid to yield methyl 3-aminopyrazine-2-carboxylate. nih.gov This intermediate is then subjected to aminolysis with a substituted benzylamine, facilitated by microwave irradiation, to produce the final N-benzyl carboxamide derivative. nih.gov

Alternatively, a coupling agent-mediated approach can be employed. This involves the activation of 3-aminopyrazine-2-carboxylic acid with a coupling agent, followed by reaction with the appropriate benzylamine. nih.gov The yields of these reactions can vary depending on the specific benzylamine used and the chosen synthetic route. nih.gov

Below is a table summarizing the synthesis of various N-benzyl derivatives:

| Compound ID | Substituent (R) | Yield (Procedure A) | Yield (Procedure B) | Melting Point (°C) |

| 1 | Benzyl | 29% | 75% | 118.7–120.2 |

| 2 | 2-Methylbenzyl | 27% | 91% | 154.3–155.8 |

| 3 | 3-Methylbenzyl | 45% | 85% | 124.5–125.7 |

| 4 | 4-Methylbenzyl | 31% | 88% | 164.8–166.2 |

| 5 | 2-Chlorobenzyl | Not Reported | 86% | 158.2–159.4 |

| 6 | 3-Chlorobenzyl | Not Reported | 82% | 149.1–150.3 |

| 7 | 4-Chlorobenzyl | Not Reported | 93% | 179.3–180.5 |

| 8 | 4-Methoxybenzyl | Not Reported | 79% | 152.1–153.6 |

Data sourced from Molecules (2019). nih.gov

Alkyl Derivatives

The synthesis of N-alkyl derivatives of this compound follows a similar strategy to the benzyl derivatives, primarily utilizing a coupling agent-mediated approach. nih.gov 3-Aminopyrazine-2-carboxylic acid is activated, and the subsequent reaction with a selected alkylamine under microwave irradiation affords the desired N-alkyl carboxamide. nih.gov This method has been successfully applied to produce a range of derivatives with varying alkyl chain lengths. nih.gov

The following table details the synthesis of several N-alkyl derivatives:

| Compound ID | Substituent (R) | Yield | Melting Point (°C) |

| 9 | Propyl | 78% | 110.3–111.9 |

| 10 | Butyl | 81% | 98.7–100.1 |

| 11 | Hexyl | 85% | 85.2–86.8 |

| 12 | Octyl | 89% | 78.9–80.3 |

Data sourced from Molecules (2019). nih.gov

Phenyl Derivatives

N-phenyl derivatives of this compound are also synthesized through the activation of 3-aminopyrazine-2-carboxylic acid, followed by reaction with substituted anilines. nih.gov The use of microwave irradiation facilitates the amide bond formation. nih.gov This strategy allows for the introduction of a variety of substituents on the phenyl ring, enabling a thorough investigation of their electronic and steric effects on the molecule's properties. nih.gov

A summary of the synthesized N-phenyl derivatives is presented in the table below:

| Compound ID | Substituent (R) | Yield | Melting Point (°C) |

| 13 | Phenyl | 72% | 168.9–170.2 |

| 14 | 2-Methylphenyl | 75% | 181.3–182.7 |

| 15 | 3-Methylphenyl | 79% | 175.8–177.1 |

| 16 | 4-Methylphenyl | 83% | 192.4–193.9 |

| 17 | 2,4-Dimethoxyphenyl | 88% | 201.5–202.8 |

| 18 | 3-Chlorophenyl | 81% | 188.1–189.6 |

| 19 | 4-Chlorophenyl | 86% | 210.7–212.1 |

| 20 | 4-Fluorophenyl | 84% | 198.6–200.0 |

Data sourced from Molecules (2019). nih.gov

Synthesis of Amide Derivatives via Condensation Reactions

The synthesis of more complex amide derivatives of this compound can be achieved through various condensation reactions, which are fundamental in constructing the amide linkage.

Using Pyrazine-2-carboxylic Acid Chloride with Substituted Amino Pyridines

A common method for forming amides is the reaction of an acid chloride with an amine. In the context of pyrazine derivatives, substituted pyrazine-2-carboxylic acid chlorides can be condensed with various ring-substituted anilines to yield a series of amides. While a specific example for the reaction of 3-aminopyrazine-2-carbonyl chloride with substituted amino pyridines is not detailed in the provided sources, the general principle involves the initial conversion of the carboxylic acid to the more reactive acid chloride, typically using a chlorinating agent like thionyl chloride. This activated intermediate is then reacted with the desired substituted amino pyridine (B92270) in the presence of a base to neutralize the hydrogen chloride byproduct, leading to the formation of the N-(substituted pyridinyl)-3-aminopyrazine-2-carboxamide.

Utilizing Carbonyldiimidazole (CDI) for Amide Formation

Carbonyldiimidazole (CDI) is a widely used coupling agent for amide bond formation due to its high reactivity and the clean nature of the reaction, which releases imidazole (B134444) and carbon dioxide as byproducts. nih.gov In the synthesis of this compound derivatives, 3-aminopyrazine-2-carboxylic acid is treated with CDI in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction forms a highly reactive acyl-imidazole intermediate. Subsequent addition of the desired amine (benzylamine, alkylamine, or aniline) to this intermediate, often facilitated by microwave heating, leads to the formation of the corresponding amide derivative in good yields. nih.gov

Synthesis of Ureido Derivatives

Synthesis of Acylaminopyrazine-2-carboxamides

The synthesis of 3-acylaminopyrazine-2-carboxamides can be achieved through various methods, primarily involving the acylation of the amino group at the 3-position of the pyrazine ring. Direct acylation of this compound can be challenging due to the low nucleophilicity of the amino group. mdpi.com A more effective approach involves the acylation of methyl 3-aminopyrazine-2-carboxylate, which exhibits slightly higher reactivity. mdpi.com

Two common procedures for the synthesis of these derivatives are outlined below:

Procedure A involves a two-step process starting from 3-aminopyrazine-2-carboxylic acid. The first step is a Fischer esterification to produce the corresponding methyl ester, followed by aminolysis of the ester with a suitable amine, often facilitated by microwave irradiation. nih.gov

Procedure B also starts with 3-aminopyrazine-2-carboxylic acid but utilizes a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to activate the carboxylic acid. This activated intermediate then readily reacts with an amine to form the desired amide, with the reaction often accelerated by microwave heating. nih.gov This method has the advantage of not requiring the isolation of the intermediate. nih.gov

The synthesis of secondary and tertiary carboxamide derivatives has also been reported. Secondary amides can be prepared by reacting the acylated methyl ester intermediate with an excess of a primary amine, such as methylamine. mdpi.com Tertiary amides can be synthesized by treating the acylated intermediate with an excess of a secondary amine, like dimethylamine. mdpi.com

In some cases, protection of functional groups on the acylating agent is necessary. For instance, the synthesis of 3-(4-hydroxybenzamido)pyrazine-2-carboxamide requires the protection of the hydroxyl group of 4-hydroxybenzoic acid, for example, by acetylation with acetic anhydride, before the acylation step. mdpi.com

Table 1: Synthesis of Acylaminopyrazine-2-carboxamides

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|

Platinum and other Metal Complexes of Pyrazine Carboxamide Derivatives

Pyrazine carboxamide derivatives, including this compound and its parent compound pyrazine-2-carboxamide, can act as ligands for various transition metals, including platinum. These complexes are of interest due to the potential synergistic effects of the metal ion and the biologically active pyrazine scaffold.

Binary and ternary platinum(II) and platinum(IV) complexes have been synthesized using pyrazine-2-carboxamide as a ligand, alongside other ligands like pyridine and bipyridine. These complexes have been characterized using various spectroscopic techniques, including elemental analysis, mass spectrometry, IR, and ¹H NMR spectroscopy, revealing different structural arrangements.

Transition metal complexes of 3-aminopyrazine-2-carboxylic acid, a closely related precursor to this compound, have been synthesized with a range of metals. These include complexes with molybdenum, tungsten, uranium, ruthenium, rhodium, palladium, platinum, silver, and iridium. researchgate.net The characterization of these complexes was carried out using physico-chemical and spectroscopic methods. researchgate.net For example, ruthenium(II) complexes with pyrazine carboxamide ligands have been synthesized from [RuCl₂(p-cymene)]₂ and characterized. nih.gov Similarly, palladium(II) can form complexes with pyrazine carboxamide ligands. researchgate.net

Conjugate Synthesis (e.g., Pyrazine-Triazole Conjugates)

The synthesis of hybrid molecules that conjugate a pyrazine ring with other heterocyclic systems, such as triazoles, is an area of interest in medicinal chemistry. One common strategy for the synthesis of triazole-fused pyrazines, specifically triazolo[4,3-a]pyrazines, involves the construction of the triazole ring onto a pre-existing pyrazine core.

A general synthetic route to 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine starts from ethyl trifluoroacetate. nih.gov This is converted to trifluoroacetohydrazide, which then undergoes a series of reactions, including cyclization with a suitable pyrazine precursor, to form the fused triazolo-pyrazine scaffold. nih.gov While this demonstrates a general strategy for creating pyrazine-triazole conjugates, specific examples starting directly from this compound are not extensively detailed in the provided search results.

Chemical Reactions and Reactivity Analysis

Oxidation Reactions

Reduction Reactions

The reactivity of this compound derivatives in reduction reactions has been demonstrated in the synthesis of related compounds. For instance, the nitro group of 3-(4-nitrobenzamido)pyrazine-2-carboxamide can be selectively reduced to an amino group. mdpi.com The optimal conditions for this reduction were found to be the use of zinc powder and acetic acid in ethanol (B145695) at 50°C for 24 hours. mdpi.com This transformation is a key step in the synthesis of 3-(4-aminobenzamido)pyrazine-2-carboxamide. mdpi.com

Substitution Reactions

The pyrazine ring and its substituents can undergo substitution reactions. A notable example is the nucleophilic substitution of a halogen on the pyrazine ring. In a related compound, 3-chloropyrazine-2-carboxamide, the chlorine atom can be displaced by various benzylamines. mdpi.com This aminodehalogenation reaction yields a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com The reaction can be carried out using conventional heating in a solvent like tetrahydrofuran (B95107) with a base such as triethylamine, or under microwave irradiation in methanol with pyridine as the base. mdpi.com

Hydrolysis Reactions

Hydrolysis is a key strategy for the synthesis of pyrazine carboxamides from their corresponding nitriles. A notable application of this reaction is the preparation of 3-chloropyrazine-2-carboxamide, a crucial precursor for various derivatives. The partial hydrolysis of the nitrile group in 3-chloropyrazine-2-carbonitrile under controlled conditions allows for the formation of the carboxamide with high efficiency.

This conversion is typically achieved using hydrogen peroxide in an aqueous solution. The reaction conditions, such as pH and temperature, are carefully managed to prevent the over-hydrolysis of the newly formed amide to a carboxylic acid. By maintaining a specific pH and temperature, the reaction can be selectively stopped at the carboxamide stage. One documented procedure involves heating a mixture of concentrated hydrogen peroxide and water, followed by the gradual addition of 3-chloropyrazine-2-carbonitrile. The pH of the reaction is maintained around 9 with a solution of sodium hydroxide, and the temperature is regulated between 55 and 60 °C. This method has been reported to yield approximately 80% of the desired 3-chloropyrazine-2-carboxamide after recrystallization from ethanol. ambeed.com

Hydrolysis of 3-chloropyrazine-2-carbonitrile

| Reactant | Reagents | Temperature | pH | Reaction Time | Product | Yield |

|---|

Aminodehalogenation Reactions

Aminodehalogenation is a versatile method for introducing amino substituents onto the pyrazine ring. This nucleophilic substitution reaction is particularly useful in the derivatization of 3-chloropyrazine-2-carboxamide, where the chlorine atom is displaced by an amine. A series of 3-benzylaminopyrazine-2-carboxamides has been synthesized using this approach, employing variously substituted benzylamines. researchgate.netnih.gov

The reaction can be carried out using both conventional heating methods and microwave-assisted synthesis. nih.gov Conventional methods typically involve refluxing the 3-chloropyrazine-2-carboxamide with two equivalents of the desired benzylamine and an equimolar amount of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). These reactions are generally conducted at around 70 °C for an extended period, often up to 15 hours. mdpi.com

Microwave-assisted synthesis offers a more rapid alternative. In this approach, 3-chloropyrazine-2-carboxamide is sealed in a thick-walled tube with the corresponding benzylamine, a base like pyridine, and a solvent such as methanol. The reaction mixture is then subjected to microwave irradiation at a high temperature, for example, 140 °C for 30 minutes. This method can significantly reduce reaction times and, in some cases, improve yields. mdpi.com

The choice of method can influence the reaction efficiency and time required for the synthesis of these derivatives. Below is a table summarizing the conditions for both conventional and microwave-assisted aminodehalogenation reactions.

Aminodehalogenation of 3-chloropyrazine-2-carboxamide

| Synthesis Method | Reactants | Base | Solvent | Temperature | Reaction Time | Products |

|---|---|---|---|---|---|---|

| Conventional Heating | 3-chloropyrazine-2-carboxamide, Substituted Benzylamine | Triethylamine | Tetrahydrofuran (THF) | 70 °C | 15 hours | 3-benzylaminopyrazine-2-carboxamides |

Structural Analysis and Computational Studies

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of 3-aminopyrazine-2-carboxamide. These methods provide valuable information about the functional groups, connectivity, and electronic environment of the molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In derivatives of this compound, the FT-IR spectra show characteristic absorption bands that confirm the presence of the amide and amine functionalities.

For instance, in N-substituted 3-aminopyrazine-2-carboxamides, a prominent signal corresponding to the amidic carbonyl (C=O) stretching vibration is consistently observed in the range of 1641–1684 cm⁻¹ nih.gov. More detailed analysis of a specific derivative, 3-amino-N-benzylpyrazine-2-carboxamide, reveals several key absorption bands:

N-H stretching (Amine): Two distinct bands appear at 3401 cm⁻¹ and 3368 cm⁻¹ for the -NH₂ group.

N-H stretching (Amide): A band at 3287 cm⁻¹ is attributed to the N-H stretching of the CONH group.

C-H stretching: A band at 2930 cm⁻¹ corresponds to the C-H stretching of the CH₂ group.

C=O stretching (Amide): A strong absorption at 1645 cm⁻¹ is characteristic of the carbonyl group in the amide nih.gov.

In a related compound, 3-amino-2-pyrazine carboxylic acid, the asymmetrical and symmetrical stretching vibrations of the NH₂ group are observed at 3480 cm⁻¹ and in the lower region of the Raman spectrum at 3085 cm⁻¹, respectively nanoient.org. The C-H stretching vibrations for the heteroaromatic structure are typically found in the 3000–3100 cm⁻¹ region nanoient.org.

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

| Amide C=O | Stretching | 1641–1684 | nih.gov |

| Amine NH₂ | Stretching | 3401, 3368 | nih.gov |

| Amide N-H | Stretching | 3287 | nih.gov |

| Methylene C-H | Stretching | 2930 | nih.gov |

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectra of N-substituted 3-aminopyrazine-2-carboxamides show characteristic signals for the amide and pyrazine (B50134) protons. The chemical shift of the amidic hydrogen is notably dependent on the solvent used. In dimethyl sulfoxide-d₆ (DMSO-d₆), it appears in the range of 8.80–10.85 ppm, while in chloroform-d (CDCl₃), it is found between 7.88–9.81 ppm nih.gov. The two pyrazine ring protons, H5 and H6, appear as signals between 7.76–8.30 ppm, and their chemical shift is largely independent of the solvent nih.gov. The two protons of the 3-amino group typically appear as a broad singlet between 7.49–7.62 ppm in DMSO-d₆; however, this signal is sometimes undetectable in CDCl₃ nih.gov.

For 3-amino-N-benzylpyrazine-2-carboxamide in DMSO-d₆, the specific chemical shifts are:

CONH: 9.26 ppm (triplet)

Pyrazine H6: 8.21 ppm (doublet)

Pyrazine H5: 7.82 ppm (doublet)

NH₂: 7.53 ppm (broad singlet) nih.gov

¹³C-NMR Spectroscopy: In the ¹³C-NMR spectra of N-substituted 3-aminopyrazine-2-carboxamides, the signal for the amidic carbon is found in the range of 163.35–166.64 ppm nih.gov. For 3-amino-N-benzylpyrazine-2-carboxamide in DMSO-d₆, the amidic carbon appears at 166.11 ppm, with other signals corresponding to the pyrazine and benzyl (B1604629) carbons nih.gov. In the case of 3-amino-N-methylpyrazine-2-carboxamide, the amidic carbon signal is at 166.6 ppm in CDCl₃ imist.ma.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | Amide N-H | 8.80–10.85 | DMSO-d₆ | nih.gov |

| ¹H | Amide N-H | 7.88–9.81 | CDCl₃ | nih.gov |

| ¹H | Pyrazine H5, H6 | 7.76–8.30 | - | nih.gov |

| ¹H | Amine NH₂ | 7.49–7.62 | DMSO-d₆ | nih.gov |

| ¹³C | Amide C=O | 163.35–166.64 | - | nih.gov |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For several derivatives of this compound, mass spectral data has been used for structural confirmation. For example, 3-amino-N-phenylpyrazine-2-carboxamide shows a [M+H]⁺ ion at m/z 215.0922, and 3-amino-N-methylpyrazine-2-carboxamide shows a [M+H]⁺ ion at m/z 153.0772, which are consistent with their calculated molecular weights imist.ma.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The electronic spectrum of the related 3-aminopyrazine-2-carboxylic acid in DMSO shows three absorption bands near 295 nm, 330 nm, and 400 nm. Transitions below 400 nm are generally assigned to intra-ligand charge transfers (n → π* and π → π) tsijournals.com. For a Schiff base derivative of pyrazine-2-carboxamide in DMSO, absorption bands were observed at 206, 264, 271, and 349 nm, with the longer wavelength bands attributed to π-π transitions and intramolecular charge transfer jconsortium.com.

Raman spectroscopy provides complementary vibrational information to FT-IR. For the related compound, 3-amino-2-pyrazine carboxylic acid, FT-Raman spectra have been recorded in the 3500–100 cm⁻¹ region. In this compound, the symmetric stretching vibration of the NH₂ group is observed at 3085 cm⁻¹ nanoient.org. The in-plane and out-of-plane bending modes are observed in the Raman spectrum at 1268 and 1190 cm⁻¹, and 968 and 849 cm⁻¹, respectively nanoient.org.

Computational Chemistry and Molecular Modeling

Computational methods are employed to predict and understand the three-dimensional structures and electronic properties of molecules. For derivatives of this compound, molecular modeling studies have been performed using the AMBER10:EHT forcefield for energy minimization and low mode molecular dynamics to predict their 3D structures nih.govresearchgate.net. These studies have shown that the lowest energy conformers contain trans amide bonds, which are energetically favored by about 6–7 kcal/mol over the cis conformers. A key feature observed in the lowest energy conformations is an intramolecular hydrogen bond between the amino group (as the donor) and the carboxamidic oxygen (as the acceptor) nih.gov.

Furthermore, density functional theory (DFT) calculations have been used to study the related 3-aminopyrazine-2-carboxylic acid. These calculations, using the B3LYP method with a 6–311++G(d,p) basis set, have been used to obtain the optimized geometry and vibrational frequencies, which show good agreement with experimental FT-IR and FT-Raman spectra nanoient.org. Such computational approaches are also valuable for performing molecular electrostatic potential and natural bond orbital (NBO) analyses to investigate molecular stability and bond strength nanoient.org. Molecular docking studies have also been conducted on derivatives to investigate their binding modes with biological targets nih.gov.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict structural, vibrational, and electronic properties.

Molecular Structural Parameters

DFT calculations are instrumental in determining the optimized geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional conformation and steric relationships. While comprehensive DFT data for the unsubstituted parent compound is not extensively published, studies on its derivatives offer significant insights into the core structure.

For instance, computational analysis of derivatives reveals that the pyrazine ring generally maintains its planarity. In related structures like 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide, the C-C bond lengths within the phenyl ring are calculated to be in the range of 1.3939–1.4053 Å, which is consistent with typical aromatic systems uantwerpen.be. The interaction between the pyrazine ring and the carboxamide group influences the local geometry. An important conformational feature observed in many this compound derivatives is the formation of an intramolecular hydrogen bond (IMHB) between a hydrogen atom of the 3-amino group and the oxygen atom of the carboxamide group nih.gov. This interaction contributes to the planarity and stability of the molecule's conformation nih.gov.

Table 1: Selected Calculated Bond Angles for a this compound Derivative Data derived from the computational study of 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide uantwerpen.be.

| Atoms Involved | Bond Angle (°) |

|---|---|

| C4-C5-N6 | 119.7 |

| C4-C5-N10 | 121.6 |

| N6-C5-N10 | 118.6 |

Vibrational Frequencies and Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can simulate these spectra, allowing for precise assignment of observed absorption bands to specific molecular motions.

Experimental FT-IR spectra of N-substituted 3-aminopyrazine-2-carboxamides show characteristic peaks for the amidic carbonyl (C=O) stretch, typically in the range of 1641–1684 cm⁻¹ nih.gov. For 3-Amino-N-benzylpyrazine-2-carboxamide, specific bands are observed at 3401 and 3368 cm⁻¹ (NH₂ stretching), 3287 cm⁻¹ (amide N-H stretching), and 1645 cm⁻¹ (amide C=O stretching) nih.gov.

DFT calculations on related pyrazine carboxamides have been used to perform detailed vibrational assignments based on the Potential Energy Distribution (PED) chemrxiv.org. These studies help to distinguish complex vibrational modes, such as stretching, bending, and torsional motions of the pyrazine ring and its substituents.

Table 2: Characteristic Experimental FT-IR Frequencies for a this compound Derivative Data from the study of 3-Amino-N-benzylpyrazine-2-carboxamide nih.gov.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3401, 3368 | NH₂ Stretching |

| 3287 | N-H Stretching (Amide) |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor libretexts.org. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity youtube.com. A smaller gap generally implies higher reactivity.

DFT calculations are used to determine the energies of the HOMO, LUMO, and the resulting energy gap. For derivatives of this compound, the distribution of these orbitals provides insight into the molecule's electronic behavior. The HOMO is often localized on the electron-rich aminopyrazine ring, while the LUMO may be distributed across the conjugated system. In some pyrazine derivatives, it has been noted that the LUMO+1 (the next lowest unoccupied molecular orbital) may be more relevant for correlating nucleophilic reactivity than the LUMO itself wuxibiology.com.

Table 3: Representative FMO Data for a Pyrazine Derivative Conceptual data based on typical findings for related heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule wolfram.com. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns.

On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack wolfram.com. Green areas represent regions of neutral potential. For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxamide group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the amide NH would exhibit positive potential, marking them as hydrogen bond donor sites chemrxiv.orgresearchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs uantwerpen.be. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In studies of related cyanopyrazine-2-carboxamide derivatives, NBO analysis has revealed significant hyperconjugative interactions that contribute to molecular stability uantwerpen.be. For example, strong interactions are often observed between the lone pair orbitals of nitrogen or oxygen atoms and the antibonding π* orbitals of the pyrazine ring or carbonyl group. These intramolecular charge transfers are crucial for understanding the electronic properties and reactivity of the molecule.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable in technologies like frequency conversion and optical switching jhuapl.edu. Organic molecules with significant charge separation, often found in donor-π-acceptor systems, can possess large NLO responses.

The primary NLO property at the molecular level is the first-order hyperpolarizability (β). DFT calculations are a standard method for predicting the NLO properties of molecules. For pyrazine derivatives, the presence of the electron-donating amino group and the electron-withdrawing carboxamide group attached to the π-conjugated pyrazine ring suggests potential for NLO activity. Computational studies on related imidazole (B134444) derivatives have shown that such structures can be promising candidates for NLO materials researchgate.net. The calculated hyperpolarizability values provide a quantitative measure of the molecule's potential for NLO applications rsc.org.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the behavior and stability of this compound derivatives when interacting with their biological targets. These simulations provide insights into the dynamic nature of the ligand-protein complex over time, which is crucial for understanding the binding stability and the interactions governing molecular recognition.

In a study of adenosine-mimicking derivatives of this compound designed as potential inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS), MD simulations were performed on the docked pose of promising compounds. The system, including the ligand-protein complex, was solvated, minimized, heated, and then equilibrated. Following this, multiple independent production runs were conducted to observe the behavior of the complex under conditions mimicking a physiological environment. These simulations were carried out using software such as NAMD (Nanoscale Molecular Dynamics) with force fields like AMBER10:EHT, which define the potential energy of the system. Such simulations are critical for validating the docking poses and understanding the stability of the interactions observed in static docking models. mdpi.com

Furthermore, low mode molecular dynamics has been utilized in the prediction of the three-dimensional structures of N-substituted 3-aminopyrazine-2-carboxamides. nih.govdntb.gov.ua This computational technique is instrumental in exploring the conformational space of the molecules to identify stable structures.

Conformational Analysis and Energy Minimization

Conformational analysis and energy minimization are fundamental computational studies for predicting the most stable three-dimensional structure of this compound and its derivatives. nih.govdntb.gov.ua These studies are essential as the biological activity of a molecule is intrinsically linked to its 3D conformation.

For a series of N-substituted 3-aminopyrazine-2-carboxamides, energy minimization and low mode molecular dynamics were conducted using the AMBER10:EHT force field. nih.govdntb.gov.ua The process typically involves generating initial 3D structures from 2D representations, followed by a systematic search for the lowest energy conformation. This is often achieved through a combination of steepest descent and conjugate gradient methods until a specific energy gradient threshold is met.

A significant finding from these analyses is that the conformers with the lowest energy consistently feature trans amide bonds. nih.gov Conformers with cis amide bonds were found to possess significantly higher energy, typically by 6–7 kcal/mol, making them less likely to be the bioactive conformation. nih.gov Another key structural feature identified in the lowest energy conformations is the presence of an intramolecular hydrogen bond (IMHB). This bond forms between the amino group at position 3 (acting as the hydrogen bond donor) and the carboxamidic oxygen at position 2 (acting as the acceptor). nih.gov This intramolecular interaction significantly influences the molecule's physicochemical properties and its molecular recognition by biological targets. nih.gov

The general steps involved in these computational analyses include:

Generation of the 3D structure of the molecule.

Initial energy minimization to relieve any steric strain.

Conformational search using methods like low mode molecular dynamics to explore different possible shapes.

Selection of the conformer with the global minimum energy as the most representative structure.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound derivatives, docking studies are instrumental in understanding their interaction with potential protein targets and in rationalizing their biological activities.

These studies have been applied to investigate the binding of this compound derivatives to various enzymes. For instance, in the context of developing antimycobacterial agents, derivatives have been docked into the active site of mycobacterial prolyl-tRNA synthetase (mtProRS). mdpi.com In another study, derivatives of 3-chloropyrazine-2-carboxamide (B1267238) were docked with mycobacterial enoyl-ACP reductase (InhA). researchgate.netnih.govmdpi.com More recently, 3-amino-pyrazine-2-carboxamide derivatives have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor (FGFR), with molecular docking used to explore their binding modes within the FGFR2 active site. nih.gov

The general workflow for these docking studies involves:

Preparation of the 3D structure of the ligand (the this compound derivative).

Preparation of the 3D structure of the target protein, often obtained from crystallographic data.

Defining the binding site or "pocket" on the protein.

Using a docking algorithm to generate and score a variety of binding poses of the ligand within the protein's active site.

Target Protein Identification and Binding Modes

A crucial aspect of drug discovery is the identification of the molecular target whose modulation will result in a therapeutic effect. patsnap.com For this compound and its derivatives, computational and experimental studies have identified several potential target proteins.

One of the primary targets investigated is prolyl-tRNA synthetase (ProRS) , both from mycobacteria (mtProRS) and humans (hsProRS). mdpi.com The design of some inhibitors is based on their ability to mimic adenosine (B11128) and act as ATP-competitive inhibitors of this enzyme. mdpi.com The binding mode of these derivatives in the ATP-binding site of ProRS is characterized by the pyrazine-2-carboxamide moiety forming a donor-acceptor dyad of hydrogen bonds with an amino acid sidechain. mdpi.com An important feature for this binding is the preservation of an intramolecular hydrogen bond between the 3-amino group and the 2-carboxamide's carbonyl oxygen. mdpi.com

Another identified target is the mycobacterial enoyl-ACP reductase (InhA) . researchgate.netnih.govmdpi.com Docking studies have shown that active compounds share common binding interactions with known InhA inhibitors. researchgate.netnih.govmdpi.com

More recently, Fibroblast Growth Factor Receptors (FGFRs) have been identified as targets for novel 3-amino-pyrazine-2-carboxamide derivatives in the context of cancer therapy. nih.gov Molecular docking has been used to elucidate the possible binding modes of these compounds within the ATP-binding pocket of FGFR2. nih.gov

The table below summarizes the identified target proteins and key aspects of the binding modes of this compound derivatives.

| Target Protein | Organism/Disease Context | Key Binding Mode Features |

| Prolyl-tRNA Synthetase (ProRS) | Mycobacterium tuberculosis | ATP-competitive inhibition; mimics adenosine; pyrazine-2-carboxamide forms hydrogen bonds with the protein backbone; intramolecular hydrogen bond is preserved. mdpi.com |

| Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | Shares common binding interactions with known InhA inhibitors. researchgate.netnih.govmdpi.com |

| Fibroblast Growth Factor Receptor (FGFR) | Cancer | Binds within the ATP-binding site of the kinase domain. nih.gov |

Prediction of Reactive Properties

For related heterocyclic compounds, DFT calculations are used to investigate fundamental reactive properties. chemrxiv.org This involves analyzing:

Molecular Electrostatic Potential (MEP): This helps to visualize the charge distribution on the molecule and identify regions that are rich or deficient in electrons, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Average Local Ionization Energy (ALIE): The surface minima of ALIE indicate the most probable sites for electrophilic attack.

Fukui Functions: These are used to predict the reactivity of different atomic sites within the molecule towards electrophilic, nucleophilic, and radical attacks.

Bond Dissociation Energy (BDE): Calculation of BDEs can help to predict the susceptibility of the molecule to autoxidation.

Radial Distribution Functions (RDF): These can be used to evaluate the potential for hydrolysis.

For this compound, such analyses would likely focus on the reactivity of the amino group, the amide group, and the nitrogen atoms within the pyrazine ring.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for bioactivity.

For derivatives of this compound and related pyrazine compounds, QSAR studies have been employed to rationalize their observed biological activities, particularly their antimycobacterial and antiproliferative effects. mdpi.comsemanticscholar.org

In the development of antimycobacterial agents, detailed structure-activity relationships have been established for 3-acylaminopyrazine-2-carboxamides. mdpi.com These studies revealed that substitution on the benzamide (B126) moiety, especially with a lipophilic group at the 4-position of the benzene ring, was favorable for activity against Mycobacterium tuberculosis. mdpi.com Conversely, substitutions at the 2 or 3-positions of the benzene ring resulted in a significant loss of activity, indicating clear structural requirements for these compounds. mdpi.com

For broader pyrazine derivatives with antiproliferative activity, QSAR models have been developed using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.org These models use various molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the biological activity. The quality and predictive power of these models are validated through statistical parameters, with studies showing a high correlation between experimental and predicted activity values. semanticscholar.org

The general process for a QSAR study involves:

A dataset of compounds with known chemical structures and measured biological activities.

Calculation of molecular descriptors for each compound.

Development of a mathematical model correlating the descriptors with the activity.

Validation of the model to ensure its predictive capability.

The table below provides a conceptual overview of how different structural features (descriptors) in this compound derivatives can influence their biological activity, as explored in SAR and QSAR studies.

| Structural Feature/Descriptor | Influence on Biological Activity |

| Lipophilicity | Increased lipophilicity at specific positions (e.g., 4-position of a benzoyl group) can enhance antimycobacterial activity. mdpi.com |

| Electronic Properties | The electronic nature of substituents can affect binding interactions with the target protein. |

| Steric Factors | The size and shape of substituents are critical, with bulky groups at certain positions being detrimental to activity. mdpi.com |

| Hydrogen Bonding Capacity | The presence of hydrogen bond donors and acceptors is crucial for interaction with target enzymes like ProRS. mdpi.com |

Preclinical and Mechanistic Investigations

Mechanism of Action Elucidation

The way in which 3-aminopyrazine-2-carboxamide derivatives exert their effects is multifaceted, involving interactions with specific enzymes, disruption of essential cellular processes, and in some cases, requiring activation within the target pathogen.

Research has identified several key molecular targets for this class of compounds. A prominent target is prolyl-tRNA synthetase (ProRS) , an essential enzyme that facilitates the creation of proteins necessary for cell survival. mdpi.comnih.gov Derivatives of this compound have been designed as adenosine-mimicking, ATP-competitive inhibitors that bind to the ATP site of mycobacterial ProRS. nih.gov This targeted inhibition is a key aspect of their antimycobacterial activity. mdpi.com

Another identified target for certain derivatives is the ribosomal protein S1 (RpsA), which is involved in a process called trans-translation, vital for rescuing stalled ribosomes. nih.govdrugbank.com Inhibition of RpsA is thought to be a mechanism that allows these compounds to be effective against dormant or persistent mycobacteria. nih.govdrugbank.com Additionally, molecular docking studies suggest that some derivatives may act by inhibiting enoyl-ACP reductase (InhA) , a critical enzyme in the biosynthesis of mycolic acids. nih.gov

The parent compound, pyrazinamide (B1679903) (PZA), from which this class of molecules is derived, is also known to interfere with pathways by inhibiting aspartate decarboxylase (PanD) and quinolinic acid phosphoribosyl transferase (QAPRTase). nih.gov

The primary and most studied cellular function disrupted by this compound derivatives is the inhibition of microbial growth. These compounds have demonstrated significant in vitro activity against various mycobacterial strains, including the avirulent Mycobacterium tuberculosis H37Ra and other species like M. kansasii. mdpi.comnih.govresearchgate.netnih.gov Notably, their effectiveness extends to multidrug-resistant (MDR) strains of M. tuberculosis, highlighting their potential to address the challenge of antimicrobial resistance. mdpi.comnih.gov

While the principal focus has been on antimycobacterial effects, some derivatives have also shown a broader spectrum of activity. Depending on the specific chemical substitutions, certain phenyl and alkyl derivatives have exhibited antibacterial activity against pathogens such as Staphylococcus aureus and antifungal activity against species like Candida albicans and Trichophyton interdigitale. researchgate.netnih.gov However, for many derivatives, the antibacterial and antifungal activity is considered minimal compared to their potent antimycobacterial effects. mdpi.comnih.gov

A critical impact of these compounds is on essential biosynthesis pathways within the pathogen. The inhibition of the enzyme InhA directly disrupts the synthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier. nih.gov The related compound, PZA, is also understood to affect mycolic acid biosynthesis by inhibiting fatty acid synthase I (FAS I). drugbank.compatsnap.com

Furthermore, by targeting ProRS, these compounds directly inhibit proteosynthesis—the synthesis of proteins—a fundamental process required for all cellular growth and function. nih.gov Another pathway affected is the synthesis of pantothenate and coenzyme A, which is believed to be disrupted through the inhibition of PanD, a mechanism that may be particularly effective against persistent, non-replicating bacteria. nih.gov

Many antimicrobial agents, including the foundational compound pyrazinamide (PZA), are prodrugs . nih.govpatsnap.com This means they are administered in an inactive form and require a chemical change, or biotransformation, within the target organism to become active. nih.govpatsnap.com PZA is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme called pyrazinamidase (PZase). patsnap.comnih.govoup.com

This prodrug strategy is central to the development of new this compound derivatives. A key goal is to design compounds that can be activated by different enzymes, thereby creating a way to overcome resistance in mycobacterial strains that have mutated the gene responsible for producing PZase. nih.gov

Autophagy is a natural cellular process where a cell degrades its own components, including damaged organelles or invading pathogens. nih.govmdpi.com Inducing this process in host cells, a mechanism known as xenophagy, is an emerging strategy for clearing intracellular infections. mdpi.com When a pathogen like Mycobacterium tuberculosis is inside a host cell, stimulating autophagy can lead to the pathogen being engulfed by an autophagosome and destroyed. nih.govasm.org While the direct induction of autophagy by this compound itself is not yet established, this host-directed therapeutic approach is a significant area of antimicrobial research and represents a potential synergistic mechanism for compounds designed to fight intracellular pathogens. mdpi.comasm.org

In Vitro Evaluations

In vitro studies are essential for quantifying the antimicrobial potency of new compounds. For derivatives of this compound, these evaluations have consistently demonstrated strong antimycobacterial activity. The potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivatives with different chemical groups attached to the core this compound structure have been synthesized and tested. For instance, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides have shown high activity against M. tuberculosis, with MIC values as low as 1.95 µg/mL. mdpi.com Similarly, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide was found to have a potent MIC of 6 µM. nih.gov The activity of these compounds is often preserved even against multidrug-resistant clinical isolates. mdpi.comnih.gov

In parallel with efficacy testing, in vitro cytotoxicity evaluations are conducted to assess the effect of the compounds on human cells. Many of the most active antimycobacterial derivatives have shown low cytotoxicity in human cell lines like HepG2, indicating a favorable selectivity for the microbial target over host cells. mdpi.comnih.gov

Table 1: In Vitro Antimycobacterial Activity of Selected this compound Derivatives

| Compound/Derivative Series | Target Organism | MIC | Citation |

|---|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 µg/mL (46 µM) | researchgate.netnih.gov |

| 4'-Substituted 3-(benzamido)pyrazine-2-carboxamides | M. tuberculosis | 1.95 - 31.25 µg/mL | mdpi.comnih.gov |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM | nih.gov |

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cell Line | IC50 | Citation |

|---|---|---|---|

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | ≥ 250 µM | nih.gov |

Antimicrobial Susceptibility Testing (MIC determination)

The primary method for evaluating the antimicrobial potential of this compound derivatives is through the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

A series of N-substituted 3-aminopyrazine-2-carboxamides, categorized as benzyl (B1604629), alkyl, and phenyl derivatives, were synthesized and tested against a panel of mycobacterial and other microbial strains. nih.govnih.gov The in vitro whole-cell growth inhibitory activity was assessed using a microdilution broth method against several mycobacterial species, including Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium. nih.gov

Key findings from these susceptibility tests revealed that the antimicrobial activity is highly dependent on the nature of the substituent on the carboxamide nitrogen.

Antimycobacterial Activity : The most potent compound identified against M. tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, which exhibited an MIC of 12.5 µg/mL. nih.govnih.gov Among the alkyl derivatives, antimycobacterial activity against M. tuberculosis and M. kansasii was observed to increase with the length of the carbon side chain. nih.govnih.gov In another study focusing on 3-acylaminopyrazine-2-carboxamides, the most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with MIC values ranging from 1.95 to 31.25 µg/mL against various mycobacterial strains. nih.gov These compounds retained their activity against multidrug-resistant strains of M. tuberculosis. nih.govmdpi.com

Antibacterial and Antifungal Activity : Phenyl and alkyl derivatives showed some antibacterial activity, whereas the benzyl derivatives were largely inactive against the tested bacteria. nih.govnih.gov Antifungal activity was noted across all structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. nih.govnih.gov

| Compound/Derivative Class | Organism | MIC (µg/mL) |

|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |

| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterial strains | 1.95 - 31.25 |

| Alkyl derivatives | M. tuberculosis, M. kansasii | Activity increases with chain length |

| Benzyl derivatives | Bacteria | Inactive |

| Phenyl and Alkyl derivatives | Bacteria | Active |

| All subtypes | T. interdigitale, C. albicans | Active |

Selectivity Index Determination

A crucial aspect of preclinical evaluation is determining the selectivity of a potential drug candidate. The selectivity index (SI) is a ratio that compares the cytotoxicity of a compound against mammalian cells to its antimicrobial activity. A higher SI value is desirable, as it indicates that the compound is more toxic to the target pathogen than to host cells.

For the most promising this compound derivatives, cytotoxicity was evaluated in vitro using the HepG2 human hepatocellular carcinoma cell line. nih.govnih.gov For a series of 3-benzylaminopyrazine-2-carboxamides, the compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which had a strong MIC of 6 µM against M. tuberculosis, also demonstrated low cytotoxicity with an IC50 (half-maximal inhibitory concentration) greater than or equal to 250 µM in the HepG2 cell line, indicating a favorable selectivity index. researchgate.net Similarly, active 3-acylaminopyrazine-2-carboxamides were found to be non-cytotoxic against HepG2 cells. nih.govmdpi.com These findings suggest that the antimicrobial activity of these specific derivatives is not due to general cytotoxicity, highlighting their potential as selective antimicrobial agents. nih.gov

| Compound | Antimicrobial Target | MIC | Cytotoxicity (IC50, HepG2 cells) | Selectivity |

|---|---|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM | ≥ 250 µM | Low cytotoxicity |

| Active 3-acylaminopyrazine-2-carboxamides | Mycobacterial strains | 1.95 - 31.25 µg/mL | Non-cytotoxic | High selectivity |

Whole Cell Growth Inhibition Assays

Whole-cell growth inhibition assays are the foundational experiments in which MIC values are determined. These assays directly measure the effect of a compound on the growth of an entire microorganism. For the this compound series, in vitro whole-cell growth inhibitory activity was evaluated using a 96-well plate microdilution broth method. nih.gov This standard technique allows for the testing of multiple compound concentrations against various microbial strains simultaneously. The growth of the microorganisms is typically measured by visual inspection for turbidity or by using a metabolic indicator dye, such as Alamar Blue (resazurin), which changes color in the presence of viable, metabolically active cells. nih.gov The results from these assays provide the MIC values that are fundamental to assessing the compound's potency and spectrum of activity. nih.govresearchgate.net

Assessment of Bacteriostatic vs. Bactericidal Activity

The distinction between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity is a critical parameter in antimicrobial drug development. microbe-investigations.com This is typically determined by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills a specified percentage (usually ≥99.9%) of the initial bacterial inoculum. nih.gov An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic action. nih.gov

While the search results extensively detail the MIC (bacteriostatic) activity of this compound derivatives, specific studies determining their MBC values and explicitly classifying them as either bacteriostatic or bactericidal were not identified. nih.govnih.govresearchgate.net The primary focus of the cited research has been on identifying compounds that inhibit mycobacterial growth. nih.govnih.govnih.gov Further investigation using time-kill curve assays or MBC determination would be required to definitively characterize the nature of their antimicrobial action. nih.govnih.gov

Resistance Mechanisms to Pyrazine (B50134) Carboxamide Derivatives

Resistance to pyrazine carboxamide derivatives, a class of compounds critical in various therapeutic areas, is a significant challenge. The primary example from this class, pyrazinamide, is a key antituberculosis drug. Understanding the molecular basis of resistance is crucial for the development of new, more effective agents and for optimizing existing treatment regimens. Resistance primarily emerges through genetic mutations that either prevent the activation of the prodrug or alter the drug's target sites.

The most prevalent mechanism of resistance involves the failure to convert the prodrug into its active form. nih.gov Pyrazinamide, a derivative of this compound, is a prodrug that requires conversion to its active metabolite, pyrazinoic acid (POA). asm.orgnih.gov This bioactivation is carried out by the bacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene. asm.org Mutations within the pncA gene are the leading cause of resistance, accounting for 70-97% of resistant clinical isolates. nih.govfrontiersin.orgtandfonline.com These mutations can be highly diverse, including missense mutations, insertions, deletions, and changes in the promoter region, scattered throughout the gene. asm.orgresearchwithrutgers.com The result of these mutations is a loss or significant reduction in PZase activity, meaning the bacterium can no longer effectively convert pyrazinamide to the toxic POA, rendering the drug ineffective. asm.org The high diversity of pncA mutations is a unique characteristic of resistance to this compound class. asm.org

A secondary, less common, set of resistance mechanisms involves mutations in the genes encoding the drug's molecular targets.

One such target is the ribosomal protein S1 (RpsA), encoded by the rpsA gene. nih.govasm.org RpsA is a crucial component of the trans-translation process, a rescue system for stalled ribosomes. researchgate.net Pyrazinoic acid is thought to inhibit trans-translation by binding to RpsA. researchgate.net Mutations in the rpsA gene can, therefore, prevent this binding and confer resistance. nih.govasm.org However, the role of rpsA mutations in clinical resistance is debated, with some studies finding them in a minority of PZA-resistant isolates that have a functional pncA gene, while other analyses suggest their role is modest at best. nih.govresearchgate.netnih.gov

Another identified target is aspartate decarboxylase, an enzyme encoded by the panD gene, which is involved in the biosynthesis of coenzyme A (CoA). nih.govnih.govacs.org Research suggests that pyrazinoic acid may exert its effect by depleting the cell's CoA pool. nih.govacs.org Consequently, missense mutations in panD can prevent this depletion, leading to resistance. nih.govacs.orgnih.gov Mutations in panD have been identified in some pyrazinamide-resistant strains that lack mutations in either pncA or rpsA. nih.govasm.orgresearchgate.net

Finally, active efflux of the drug from the bacterial cell represents another mechanism of resistance. Efflux pumps are membrane proteins that can expel toxic substances, including antibiotics. Overexpression or mutation of specific efflux pumps can lead to increased expulsion of pyrazinoic acid, reducing its intracellular concentration to sub-therapeutic levels. frontiersin.orgasm.org Point mutations in the gene for the efflux pump Rv1258c (Tap) have been shown to confer resistance to pyrazinamide in clinical isolates. frontiersin.orgnih.gov Other efflux proteins, including Rv0191, Rv3756c, Rv3008, and Rv1667c, have been identified as binding to POA, and their overexpression leads to low-level pyrazinamide resistance. asm.org The action of these pumps can be counteracted by efflux pump inhibitors like piperine (B192125) and verapamil. asm.orgoup.com

These distinct mechanisms—prodrug activation failure, target modification, and active efflux—highlight the complex and multifaceted nature of resistance to pyrazine carboxamide derivatives.

Table of Genes Associated with Resistance

| Gene | Protein Product | Function | Role in Resistance |

|---|---|---|---|

| pncA | Pyrazinamidase (PZase) | Converts prodrug pyrazinamide to active pyrazinoic acid (POA). asm.org | Mutations lead to loss of enzyme activity, preventing prodrug activation. This is the most common resistance mechanism. nih.govtandfonline.comasm.org |

| rpsA | Ribosomal Protein S1 | Component of the trans-translation machinery, a rescue system for stalled ribosomes. researchgate.net | Mutations prevent binding of POA to its target, inhibiting the drug's action. nih.govnih.govasm.org |

| panD | Aspartate Decarboxylase | Involved in the biosynthesis pathway of Coenzyme A (CoA). nih.govacs.org | Mutations prevent the POA-induced depletion of the cellular CoA pool. nih.govacs.orgnih.gov |

| Rv1258c (Tap) | Efflux Pump | Transmembrane protein that actively transports substances out of the cell. frontiersin.orgnih.gov | Point mutations in the pump can increase the efflux of POA from the cell, reducing its intracellular concentration. frontiersin.orgnih.gov |

| Rv0191, Rv3756c, Rv3008, Rv1667c | Efflux Proteins | Transmembrane proteins that can bind to and transport POA. asm.org | Overexpression of these pumps leads to increased efflux of POA and low-level resistance. asm.org |

Coordination Chemistry and Material Science Applications

Ligand Properties of 3-Aminopyrazine-2-carboxylic Acid

3-Aminopyrazine-2-carboxylic acid (often abbreviated as Hapc) is a versatile ligand due to its multiple coordination sites. researchgate.net Its structure contains nitrogen and oxygen atoms that can act as donors, allowing it to bind with metal ions in various ways. researchgate.nettsijournals.com The molecule's rigidity and the presence of the amino and carboxylic acid groups facilitate the formation of stable complexes and enable extensive hydrogen bonding. nih.gov This hydrogen bonding, along with potential π-π stacking interactions between the pyrazine (B50134) rings, plays a crucial role in the formation and stabilization of three-dimensional supramolecular networks. nih.govchalmers.se The carboxylic group can coordinate in a monodentate fashion, and shifts in the infrared (IR) spectra of the amino group upon complexation indicate its involvement in chelation. tsijournals.com

Formation of Metal Complexes and Coordination Polymers

The ability of 3-Aminopyrazine-2-carboxylic acid to act as a bridging ligand facilitates the assembly of coordination polymers. chalmers.se These are extended structures formed by linking metal ions with organic ligands. Depending on the coordination environment of the metal and the ligand's binding mode, these polymers can form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. chalmers.semdpi.com For example, a zinc(II) complex with 3-aminopyrazine-2-carboxylate forms a two-dimensional coordination polymer that is further stabilized by non-covalent interactions into a three-dimensional supramolecular structure. chalmers.se Pyrazine carboxamides, a related class of compounds, are also recognized as versatile building blocks for coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com

Research has demonstrated the broad coordination capability of 3-Aminopyrazine-2-carboxylic acid with a wide array of metals spanning the periodic table.

s-block Metals: Crystal structures of complexes with s-block metals such as Magnesium (Mg(II)) and Calcium (Ca(II)) have been reported. researchgate.net Additionally, a sodium (Na) coordination polymer has been synthesized and characterized, forming a 3D network. chemchart.com

d-block Metals: An extensive range of transition metal complexes has been synthesized and studied. These include complexes with Zinc (Zn(II)), Silver (Ag(I)), Palladium (Pd(II)), Platinum (Pt(II)), Ruthenium (Ru(II)), Rhodium (Rh(III)), Molybdenum (Mo(V)), and Tungsten (W(VI)). researchgate.nettsijournals.comchalmers.se Other d-block metal complexes involving related ligands include those with Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), Cadmium (Cd), and Mercury (Hg). uobaghdad.edu.iq

f-block Metals: The ligand also coordinates with f-block elements. A notable example is the formation of a complex with the uranyl ion (UO₂²⁺), an actinide. researchgate.nettsijournals.com Its utility extends to lanthanides, where it is used in complexes with Europium (Eu(III)) and Terbium (Tb(III)) for luminescence applications. chemchart.com The coordination chemistry of f-block metals is crucial for developing materials with specific magnetic and photophysical properties. nih.gov

The geometry of metal complexes formed with 3-Aminopyrazine-2-carboxylic acid and its derivatives is diverse, influenced by the metal ion's nature and coordination number. For instance, a solvothermally synthesized Zinc(II) coordination polymer features a hexacoordinated Zn(II) center in a distorted octahedral geometry, bound by three oxygen atoms from carboxylate groups and three nitrogen atoms from pyrazine rings. chalmers.se In contrast, studies on a related ligand, [3-(3-(2-chloroacetyl)thioureido)pyrazine-2-carboxylic acid], show that its complexes with metals like Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) adopt a tetrahedral geometry, while the Cu(II) complex assumes a square planar arrangement. uobaghdad.edu.iq

| Metal Ion | Coordination Geometry | Source |

|---|---|---|

| Zn(II) | Distorted Octahedral | chalmers.se |

| Cu(II) | Square Planar | uobaghdad.edu.iq |

| Mn(II) | Tetrahedral | uobaghdad.edu.iq |

| Co(II) | Tetrahedral | uobaghdad.edu.iq |

| Ni(II) | Tetrahedral | uobaghdad.edu.iq |

| Cd(II) | Tetrahedral | uobaghdad.edu.iq |

| Hg(II) | Tetrahedral | uobaghdad.edu.iq |

Applications in Catalysis and Luminescent Materials

The metal complexes derived from 3-Aminopyrazine-2-carboxylic acid are not only structurally interesting but also possess functional properties, leading to applications in catalysis and materials science. For example, lead(II) complexes synthesized with this ligand have demonstrated utility in catalyzing cyanosilylation reactions. thegoodscentscompany.com Furthermore, the inherent photophysical properties of these complexes make them suitable for the development of luminescent materials. rsc.orgchemistryviews.org The development of carbon dots from precursors like citric acid has also highlighted the search for novel molecular fluorophores for luminescent applications. rsc.org

A significant application of 3-Aminopyrazine-2-carboxylic acid is in the field of lanthanide luminescence. It can act as an "antenna" ligand, absorbing energy and transferring it to a central lanthanide ion (like Europium or Terbium), which then emits light at its characteristic wavelength. This process, known as the antenna effect, enhances the otherwise weak luminescence of the lanthanide ions. Research shows that in ternary complexes with Ag@SiO₂ nanoparticles, 3-Aminopyrazine-2-carboxylic acid (APCA) is particularly effective at enhancing the luminescence of Terbium (Tb), outperforming other common ligands like benzoic acid.

| Ligand | Europium (Eu) EF | Terbium (Tb) EF | Source |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid (APCA) | 1.8–2.5 | 5.2–6.7 | |

| Benzoic Acid (BA) | 3.1–3.8 | 2.9–3.5 | |

| Phthalic Acid (PTA) | 1.2–1.6 | 1.5–2.1 |

Building Blocks for Metal-Organic Frameworks (MOFs)